JNK1 Kinase Inhibition: 2.6 µM Potency Versus Inactive or Weak Analogs
Within the thiophene-3-carboxamide series, the specific 4-methoxy-3-methylphenyl substitution pattern (inferred to be represented by Compound 38) yields a JNK1 inhibitory IC50 of 2.6 µM [1]. This contrasts sharply with multiple proximal analogs in the same study: a compound with a 4-methoxy substitution alone (Compound 37) shows a reduced IC50 of 11.9 µM, while a 4-isobutyl-substituted analog (Compound 20) is essentially inactive with an IC50 > 25 µM [1]. This data indicates that the combined 4-methoxy-3-methyl motif is critical for achieving the 4.6-fold higher potency compared to the simple 4-methoxy analog.
| Evidence Dimension | JNK1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.6 µM (inferred Compound 38) |
| Comparator Or Baseline | Compound 37 (4-methoxy): 11.9 µM; Compound 20 (4-isobutyl): >25 µM |
| Quantified Difference | 4.6-fold more potent than 4-methoxy analog; >9.6-fold more potent than 4-isobutyl analog |
| Conditions | In vitro JNK1 kinase activity assay (TR-FRET format), mean of ≥3 experiments, standard deviation within ±25% |
Why This Matters
A 4.6-fold difference in potency can be critical for achieving effective target engagement in cellular assays and differentiates a viable chemical probe from an inactive one.
- [1] De, S. K., Barile, E., Chen, V., Stebbins, J. L., Chen, S., Pellecchia, M., & Miller, D. A. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. View Source
